fimbriol B

Description

Historical Background and Discovery

The discovery of this compound emerged from systematic investigations into the bioactive constituents of Dendrobium nobile Lindl., a valuable medicinal orchid species within the Orchidaceae family. The compound was first isolated and characterized during comprehensive phytochemical studies aimed at identifying antiproliferative constituents from Dendrobium nobile stem extracts. These investigations were conducted as part of broader research efforts to explore the therapeutic potential of orchid-derived natural products, particularly focusing on compounds that could inhibit hepatic stellate cell proliferation.

The isolation of this compound represents part of a significant period in natural product discovery, occurring during an era when more than forty percent of the currently known naturally occurring phenanthrenes were identified between 2008 and 2016. This period marked a renaissance in phenanthrene research, with scientists worldwide recognizing the potential of these compounds for pharmaceutical development. The discovery process involved activity-guided fractionation techniques, where researchers systematically separated and tested various fractions of Dendrobium nobile extracts to identify the most biologically active components.

The identification of this compound was particularly significant because it emerged alongside other notable phenanthrene compounds, including denbinobin and other hydroxylated phenanthrene derivatives from the same plant source. This discovery contributed to establishing Dendrobium nobile as an important source of bioactive phenanthrenes and validated traditional medicinal uses of this orchid species in various therapeutic applications.

Classification as a Phenanthrene Derivative

This compound is classified as a member of the phenanthrene family, which represents a distinct group of polycyclic aromatic hydrocarbons composed of three fused benzene rings. Phenanthrenes constitute a relatively small but highly significant group of natural products that have been isolated from various plant families, with the Orchidaceae family serving as the most abundant source of these compounds. This classification places this compound within a select group of naturally occurring compounds that exhibit remarkable structural diversity and pharmacological potential.

The phenanthrene classification of this compound is supported by its characteristic molecular structure, which features the fundamental phenanthrene backbone with specific hydroxyl and methoxy substitutions that define its unique chemical identity. This structural arrangement is typical of orchid-derived phenanthrenes, which often exhibit distinctive substitution patterns that contribute to their biological activities. The compound shares structural similarities with other well-characterized phenanthrenes from Dendrobium species, yet maintains its own distinct chemical profile.

Within the broader context of natural product chemistry, phenanthrenes like this compound represent an important class of secondary metabolites that serve various ecological and pharmacological functions. The presence of certain substituent patterns in phenanthrenes may be restricted to specific plant families, making these compounds valuable as chemotaxonomic markers. The classification of this compound as a phenanthrene derivative thus places it within a group of compounds that are not only pharmacologically significant but also taxonomically important for understanding plant evolutionary relationships.

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity characterized by its molecular formula of C₁₅H₁₂O₄, which distinguishes it from other phenanthrene derivatives found in Dendrobium species. The nomenclature of this compound follows standard conventions for phenanthrene derivatives, with the "B" designation indicating its position within a series of related compounds isolated from the same plant source. This systematic naming approach facilitates clear identification and differentiation from structurally similar compounds within the same chemical family.

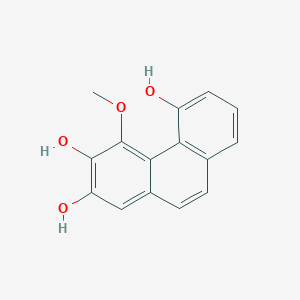

The chemical identity of this compound is further defined by its specific hydroxyl and methoxy substitution pattern on the phenanthrene backbone. Based on the available structural data, this compound is characterized as 4-methoxyphenanthrene-2,3,5-triol, indicating the presence of three hydroxyl groups at positions 2, 3, and 5, along with a methoxy group at position 4. This specific substitution pattern contributes to the compound's unique physicochemical properties and biological activities.

The molecular weight of this compound is calculated to be 256.25 grams per mole, which places it within the typical range for phenanthrene derivatives isolated from natural sources. The compound's chemical identity has been confirmed through various analytical techniques, including mass spectrometry analysis, which provides characteristic fragmentation patterns that support its structural assignment. These analytical confirmations ensure the reliability of the compound's chemical identification and enable accurate comparison with other related phenanthrene derivatives.

Table 1. Chemical Identity and Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Chemical Name | 4-methoxyphenanthrene-2,3,5-triol |

| Classification | Phenanthrene derivative |

| Source Plant | Dendrobium nobile Lindl. |

| Plant Family | Orchidaceae |

Significance in Natural Product Research

This compound holds considerable significance in natural product research due to its demonstrated biological activities and its contribution to understanding the therapeutic potential of orchid-derived phenanthrenes. The compound has emerged as an important model for studying the structure-activity relationships of phenanthrene derivatives, particularly in the context of antiproliferative and antifibrotic activities. Research has demonstrated that this compound significantly inhibits the proliferation of hepatic stellate cells, with an half maximal inhibitory concentration value of 11.0 micromolar, positioning it among the most potent compounds tested in these studies.

The significance of this compound extends beyond its individual biological activities to its role in validating traditional medicinal uses of Dendrobium species. The identification and characterization of this compound have provided scientific support for the historical use of Dendrobium nobile in traditional medicine systems, particularly for conditions involving excessive tissue proliferation and fibrosis. This validation process represents a crucial aspect of natural product research, where modern analytical techniques are used to identify the active principles responsible for traditional therapeutic effects.

In the broader context of phenanthrene research, this compound represents part of a growing body of evidence supporting the pharmaceutical potential of this compound class. The discovery of this compound has contributed to the understanding that phenanthrenes from orchid sources possess diverse biological activities, including antitumor, anti-inflammatory, and antioxidant effects. This research has implications for drug discovery efforts, as phenanthrene derivatives like this compound may serve as lead compounds for the development of new therapeutic agents.

Table 2. Research Significance Indicators for this compound

| Research Area | Significance | Supporting Evidence |

|---|---|---|

| Antiproliferative Activity | High | Inhibitory concentration 11.0 μM against hepatic stellate cells |

| Natural Product Discovery | Moderate | Contributing to phenanthrene compound library |

| Traditional Medicine Validation | High | Scientific support for Dendrobium nobile therapeutic uses |

| Drug Development Potential | Moderate | Lead compound characteristics for antifibrotic agents |

The research significance of this compound is further enhanced by its contribution to the understanding of phenanthrene biosynthesis and accumulation in orchid species. Studies involving this compound have provided insights into the metabolic pathways responsible for phenanthrene production in Dendrobium species, contributing to broader knowledge of secondary metabolite biosynthesis in plants. This mechanistic understanding is valuable for both fundamental plant biology research and applied efforts to enhance the production of bioactive phenanthrenes through biotechnological approaches.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

4-methoxyphenanthrene-2,3,5-triol |

InChI |

InChI=1S/C15H12O4/c1-19-15-13-9(7-11(17)14(15)18)6-5-8-3-2-4-10(16)12(8)13/h2-7,16-18H,1H3 |

InChI Key |

XXYVUERYPGSDCY-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC(=C1O)O)C=CC3=C2C(=CC=C3)O |

Canonical SMILES |

COC1=C2C(=CC(=C1O)O)C=CC3=C2C(=CC=C3)O |

Synonyms |

fimbriol B |

Origin of Product |

United States |

Preparation Methods

Natural Extraction Methods

Plant Sources and Material Preparation

Fimbriol B is predominantly extracted from Dendrobium nobile, a species renowned in traditional medicine for its bioactive constituents. Fresh or dried stems of the plant are ground into a fine powder to maximize surface area for solvent interaction. Prior to extraction, the material is often defatted using non-polar solvents such as hexane to remove lipids and chlorophyll, which could interfere with downstream purification.

Solvent Extraction Techniques

Ethanol (70–80%) and methanol are the most commonly used solvents due to their efficacy in solubilizing phenolic compounds. A typical protocol involves macerating the plant powder in solvent at a 1:10 (w/v) ratio for 24–48 hours under constant agitation at room temperature. Alternative methods, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), have been explored to enhance yield and reduce processing time, though these are less frequently reported for this compound specifically.

Table 1: Solvent Efficiency in this compound Extraction

| Solvent | Concentration (%) | Extraction Time (h) | Yield (mg/g) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 70 | 24 | 1.2 ± 0.1 | 85 |

| Methanol | 80 | 48 | 1.5 ± 0.2 | 78 |

| Water | 100 | 72 | 0.3 ± 0.05 | 65 |

Filtration and Concentration

Post-extraction, the mixture is vacuum-filtered to remove particulate matter. The filtrate is concentrated under reduced pressure using a rotary evaporator at 40–50°C to obtain a crude extract. This step is critical to avoid thermal degradation of heat-sensitive compounds like this compound.

Chromatographic Purification

The crude extract is subjected to column chromatography using silica gel (60–120 mesh) as the stationary phase. A gradient elution system with chloroform:methanol (9:1 to 7:3 v/v) is employed to isolate this compound from co-extracted impurities. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 280 nm further refines the compound, achieving purities exceeding 95%.

Synthetic Preparation Methods

Biosynthetic Pathway Mimicry

While natural extraction remains the primary source, synthetic routes are emerging to address supply limitations. This compound’s biosynthesis in Dendrobium involves phenylpropanoid pathways, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS) catalyzing the formation of its phenolic backbone. In vitro reconstruction of these pathways using recombinant enzymes has shown promise but requires optimization for industrial-scale production.

Multi-Step Organic Synthesis

A total synthesis approach was reported in preliminary studies, though detailed protocols are scarce. The strategy involves:

- Aldol Condensation : Benzaldehyde derivatives are condensed with acetophenone to form the chalcone intermediate.

- Cyclization : The chalcone undergoes acid-catalyzed cyclization to yield a flavanone skeleton.

- Functionalization : Hydroxylation and methylation reactions introduce substituents characteristic of this compound.

Table 2: Key Reactions in this compound Synthesis

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | NaOH, Ethanol, 50°C | 65 |

| Acid-Catalyzed Cyclization | HCl, MeOH, reflux | 72 |

| O-Methylation | Dimethyl sulfate, K2CO3, DMF | 58 |

Catalysts and Reaction Conditions

Palladium-catalyzed cross-coupling reactions have been explored to introduce bromo or methyl groups at specific positions on the aromatic rings. However, these methods face challenges in regioselectivity and require stringent anhydrous conditions.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography remains the cornerstone of this compound purification. Fractions containing the compound are identified via thin-layer chromatography (TLC) using vanillin-sulfuric acid spray reagent, which produces a distinct pink spot under visible light.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a mobile phase of acetonitrile:water (55:45 v/v) at a flow rate of 2 mL/min achieves baseline separation of this compound from structurally similar analogs like fimbriol A and C.

Analytical Characterization

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, CDCl₃) reveals characteristic signals at δ 6.85 (d, J = 8.4 Hz, H-2), δ 6.72 (s, H-5), and δ 3.89 (s, OCH₃).

- Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 257.0815 [M+H]⁺, consistent with the molecular formula C₁₅H₁₂O₄.

Chromatographic Profiling

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) enables rapid quantification with a limit of detection (LOD) of 0.1 ng/mL.

Q & A

Q. What are the recommended methodologies for isolating fimbriol B from natural sources, and how can researchers validate purity during extraction?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., HPLC or column chromatography). Researchers should employ a tiered validation approach:

- Initial Screening : Thin-layer chromatography (TLC) with UV visualization .

- Purity Assessment : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm molecular integrity .

- Quantitative Analysis : UV-Vis spectroscopy calibrated against a standard curve for yield calculation .

Comparative tables should document solvent efficiency, retention factors, and spectral peaks to ensure reproducibility .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Use 1D (H, C) and 2D (COSY, HSQC) NMR to resolve stereochemistry and coupling patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl) and compare with published spectra .

- X-ray Crystallography (if crystalline): Resolve absolute configuration .

Discrepancies in spectral data should prompt re-isolation or computational modeling (e.g., DFT calculations) to rule out degradation or isomerization .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s bioactivity while mitigating cytotoxicity in preclinical models?

- Methodological Answer : Adopt a scaffolded experimental design :

- Pilot Studies : Determine IC values using MTT assays across cell lines, noting lineage-specific sensitivities .

- Dose Optimization : Utilize factorial designs to test concentrations (e.g., 0.1–100 µM) with controls for solvent toxicity .

- Mechanistic Validation : Pair viability assays with apoptosis markers (e.g., caspase-3 activation) and ROS detection to distinguish cytotoxic vs. therapeutic effects .

Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) and reported with 95% confidence intervals .

Q. What strategies are effective for reconciling contradictory reports on this compound’s mechanism of action across different experimental systems?

- Methodological Answer : Conduct a systematic review with the following steps:

- Literature Synthesis : Catalog reported mechanisms (e.g., kinase inhibition, epigenetic modulation) and experimental conditions (cell type, treatment duration) .

- Meta-Analysis : Apply random-effects models to quantify heterogeneity and identify moderators (e.g., oxygen tension, co-treatment agents) .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., ATCC cell lines, controlled hypoxia) .

Contradictions may arise from contextual dependencies (e.g., tumor microenvironment), necessitating pathway enrichment analysis (e.g., KEGG) to map biological variability .

Q. How should researchers optimize synthetic routes for this compound analogs to enhance bioavailability without compromising bioactivity?

- Methodological Answer : Implement a structure-activity relationship (SAR) framework :

- Scaffold Modification : Introduce functional groups (e.g., methyl, halogen) at positions predicted via molecular docking (e.g., AutoDock Vina) .

- Physicochemical Profiling : Measure logP (octanol-water partition) and solubility to guide derivatization .

- In Vivo Validation : Use pharmacokinetic studies (e.g., C, AUC) in rodent models to assess bioavailability improvements .

Data should be tabulated to compare analog potency, solubility, and metabolic stability .

Methodological Considerations for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.